Acetic acid;2,4-dimethylfuran-3-ol
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Overview
Description
Acetic acid;2,4-dimethylfuran-3-ol is a chemical compound with the molecular formula C8H10O3 This compound is a derivative of acetic acid and furan, characterized by the presence of two methyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dimethylfuran-3-ol typically involves the reaction of 2,4-dimethylfuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4-dimethylfuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under controlled temperature conditions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2,4-dimethylfuran-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;2,4-dimethylfuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH, known for its use in vinegar and various industrial applications.
2,4-Dimethylfuran: A furan derivative with two methyl groups, used as a precursor in organic synthesis.
Uniqueness
Acetic acid;2,4-dimethylfuran-3-ol is unique due to its combined structural features of acetic acid and 2,4-dimethylfuran
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
42922-27-0 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
acetic acid;2,4-dimethylfuran-3-ol |
InChI |
InChI=1S/C6H8O2.C2H4O2/c1-4-3-8-5(2)6(4)7;1-2(3)4/h3,7H,1-2H3;1H3,(H,3,4) |
InChI Key |
ZXEONVHVDKVTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1O)C.CC(=O)O |
Origin of Product |
United States |
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